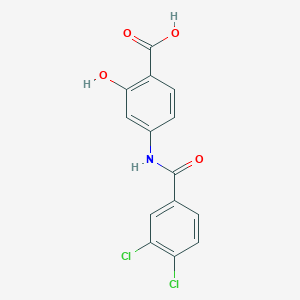

4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid” is a chemical compound with a molecular weight of 276.12 and a molecular formula of C11H11Cl2NO3 . It is a derivative of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two chlorine atoms and an amide functional group . The compound is achiral, meaning it does not have a non-superimposable mirror image .Physical And Chemical Properties Analysis

The compound has a logP value of 1.8457, indicating its lipophilicity, and a logD value of -0.9752, indicating its distribution coefficient . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The polar surface area is 53.149 .Mécanisme D'action

Target of Action

The primary target of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is the coagulation factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in the activation of the coagulation system .

Mode of Action

The compound interacts with FXa through the formation of multiple hydrogen bonds with specific amino acid residues, including ALA-190, ASP-189, and GLY-216 . This interaction inhibits the activity of FXa, thereby exerting an anticoagulant effect .

Biochemical Pathways

The inhibition of FXa disrupts the coagulation cascade, which is a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation process . This results in a prolonged prothrombin time, indicating a reduction in the blood’s ability to clot .

Result of Action

The primary molecular effect of this compound is the inhibition of FXa, leading to a decrease in thrombin formation . This results in an anticoagulant effect, reducing the blood’s ability to form clots . On a cellular level, this could prevent the aggregation of platelets, a key step in the formation of blood clots .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s solubility, stability, and interaction with its target . .

Propriétés

IUPAC Name |

4-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO4/c15-10-4-1-7(5-11(10)16)13(19)17-8-2-3-9(14(20)21)12(18)6-8/h1-6,18H,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBHUADALNBFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)

![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)